2,3-Dichloro-5-nitrophenol: A Technical Guide to Physicochemical Properties and Chemoselective Functionalization
2,3-Dichloro-5-nitrophenol: A Technical Guide to Physicochemical Properties and Chemoselective Functionalization
Executive Summary
In modern pharmaceutical development and materials science, highly functionalized aromatic building blocks are essential for synthesizing complex active pharmaceutical ingredients (APIs) and organic semiconductors. 2,3-Dichloro-5-nitrophenol (CAS: 1806356-80-8) is a highly versatile, tri-substituted aromatic intermediate[1]. Featuring three orthogonal reactive sites—a phenolic hydroxyl group, a reducible nitro group, and two cross-coupling-competent aryl chlorides—this compound offers a robust scaffold for divergent synthesis.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural reactivity, and handling protocols for 2,3-dichloro-5-nitrophenol, designed specifically for application scientists and synthetic chemists.
Physicochemical Profiling and Structural Causality
Understanding the physical and chemical properties of 2,3-dichloro-5-nitrophenol is critical for optimizing reaction conditions, particularly regarding pH control and solvent selection. The table below summarizes its core quantitative data.
Table 1: Physicochemical Properties
| Parameter | Specification / Value | Causality / Relevance |
| CAS Number | 1806356-80-8 | Unique chemical registry identifier[1]. |
| Molecular Formula | C₆H₃Cl₂NO₃ | Defines reaction stoichiometry[1]. |
| Molecular Weight | 208.00 g/mol | Essential for precise molar calculations[1]. |
| Appearance | Light yellow to yellow solid | Coloration arises from the extended π -conjugation of the nitro group with the aromatic ring[2]. |
| Predicted pKa | 5.76 ± 0.24 | Highly acidic for a phenol. Driven by the combined inductive electron-withdrawing effects of the ortho-Cl and meta-NO₂ groups[2]. |
| Storage Conditions | 2-8°C, sealed in dry conditions | Prevents thermal degradation and moisture absorption[1]. |
Scientist's Insight on Acidity (pKa 5.76): Unsubstituted phenol has a pKa of ~10. The dramatic drop in pKa for 2,3-dichloro-5-nitrophenol to 5.76[2] is a direct result of the synergistic electron-withdrawing effects of the substituents. The chlorine atom at the 2-position (ortho to the OH) stabilizes the phenoxide conjugate base via strong inductive effects (-I). Simultaneously, the nitro group at the 5-position (meta to the OH) contributes further inductive stabilization. Consequently, this compound can be easily deprotonated by weak bases (e.g., NaHCO₃ or K₂CO₃), a critical factor when designing aqueous workups or O-alkylation reactions.
Structural Reactivity & Chemoselectivity
The true value of 2,3-dichloro-5-nitrophenol lies in its orthogonal reactivity. Similar to other halogenated nitroaromatics, the chlorine substituents enable transition-metal-catalyzed cross-coupling reactions to form biaryl structures, while the nitro group provides a site for reduction to form amines.
However, chemoselectivity is paramount. If reduction of the nitro group is required, harsh catalytic hydrogenation (e.g., Pd/C with H₂) risks competitive hydrodehalogenation (cleavage of the C-Cl bonds). Therefore, milder, single-electron transfer reductions are required.
Chemoselective functionalization pathways for 2,3-dichloro-5-nitrophenol.
Experimental Protocol: Chemoselective Nitro Reduction
To convert 2,3-dichloro-5-nitrophenol into 5-amino-2,3-dichlorophenol without compromising the aryl chloride bonds, a modified Béchamp reduction is the industry standard. This protocol is designed as a self-validating system.
Objective:
Reduce the -NO₂ group to -NH₂ while completely suppressing hydrodehalogenation.
Reagents:
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2,3-Dichloro-5-nitrophenol (1.0 eq)
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Iron powder (Fe, 325 mesh) (5.0 eq)
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Ammonium chloride (NH₄Cl) (2.0 eq)
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Solvent: Ethanol / Water (3:1 v/v)
Step-by-Step Methodology:
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Setup & Activation: Suspend Iron powder and NH₄Cl in the EtOH/H₂O mixture. Heat the suspension to 60°C for 15 minutes.
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Causality: NH₄Cl acts as a mild proton source. Pre-heating activates the iron surface, removing passivating oxide layers without creating an environment acidic enough to protonate the resulting amine or cleave the C-Cl bonds.
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Substrate Addition: Add 2,3-dichloro-5-nitrophenol portion-wise over 10 minutes to manage the mild exotherm.
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Reaction Execution: Reflux the mixture at 80°C for 2-3 hours under an inert N₂ atmosphere.
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Workup & Isolation:
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Cool the reaction to room temperature.
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Filter the mixture through a pad of Celite to remove the iron sludge (Fe₂O₃/Fe₃O₄ byproducts). Wash the pad thoroughly with Ethyl Acetate (EtOAc).
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Concentrate the filtrate in vacuo to remove ethanol, then extract the aqueous residue with EtOAc.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine.
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Self-Validation (Analytical Criteria):
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HPLC Monitoring: Confirm the complete disappearance of the starting material peak (typically absorbing strongly at ~270 nm) and the emergence of a more polar peak (shorter retention time on a C18 reverse-phase column).
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¹H NMR (DMSO-d₆): The self-validating proof of successful reduction is the disappearance of the highly deshielded aromatic protons associated with the electron-withdrawing nitro group, and the appearance of a broad singlet integrating to 2H at ~5.0–5.5 ppm, corresponding to the newly formed -NH₂ group.
Safety, Handling, and Environmental Impact
Due to its high biological activity and halogenated nature, 2,3-dichloro-5-nitrophenol must be handled with strict adherence to safety protocols[1].
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GHS Classification: Signal Word: Danger [2].
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Hazard Statements:
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Transportation & Disposal: Classified under UN Number 3077 (Environmentally hazardous substance, solid, n.o.s.), Class 9, Packing Group III[1]. All aqueous waste containing this compound must be segregated and incinerated according to local environmental regulations rather than discharged into the municipal water system.
References
- AiFChem. "1806356-80-8 | 2,3-Dichloro-5-nitrophenol - AiFChem." AiFChem Catalog.
- BLD Pharm. "1806356-80-8|2,3-Dichloro-5-nitrophenol|BLD Pharm." BLD Pharm Product Data.
- ChemicalBook. "2,3-dichloro-5-nitrophenol | 1806356-80-8 - ChemicalBook." ChemicalBook Database.
- ChemShuttle. "2,3-dibromonitrobenzene; CAS No.: 26429-41-4 - ChemShuttle." ChemShuttle Applications (Halogenated Nitroaromatics).
